2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester
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Overview
Description
2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[33113,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester is a complex organic compound with a multifaceted structure
Preparation Methods
The synthesis of 2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Pyridinecarboxylic Acid Core: This step involves the preparation of the pyridinecarboxylic acid core through various organic reactions.
Attachment of the Isoquinolinyl Group: The isoquinolinyl group is introduced through a series of reactions involving intermediates.
Incorporation of the Benzothiazolylamino Group: This step involves the addition of the benzothiazolylamino group to the core structure.
Final Esterification: The final step involves the esterification of the compound to form the 1,1-dimethylethyl ester.
Chemical Reactions Analysis
2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
- 2-Pyridinecarboxylic acid, 6-methoxy-5-(1-methylethyl)-, methyl ester
- 2-Pyridinecarboxylic acid, 6-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
- 2-Pyridinecarboxylic acid, 6-[[bis[(1,1-dimethylethoxy)carbonyl]amino]methyl]
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its complex structure and the specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C42H46N6O3S |
---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
tert-butyl 3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C42H46N6O3S/c1-25-32(22-43-48(25)24-42-19-26-16-27(20-42)18-28(17-26)21-42)30-12-13-36(45-37(30)39(50)51-41(2,3)4)47-15-14-29-8-7-9-31(33(29)23-47)38(49)46-40-44-34-10-5-6-11-35(34)52-40/h5-13,22,26-28H,14-21,23-24H2,1-4H3,(H,44,46,49) |
InChI Key |
MREZHGZPERNEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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